molecular formula C14H18N2O2 B13484150 Benzyl (2-cyanopentan-2-yl)carbamate

Benzyl (2-cyanopentan-2-yl)carbamate

Cat. No.: B13484150
M. Wt: 246.30 g/mol
InChI Key: KNFHJRPOWOMBEC-UHFFFAOYSA-N
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Description

Benzyl (2-cyanopentan-2-yl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a 2-cyanopentan-2-yl moiety. Carbamates are widely utilized in organic synthesis, particularly in peptide chemistry, due to their stability and ease of removal under mild conditions.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(2-cyanopentan-2-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c1-3-9-14(2,11-15)16-13(17)18-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17)

InChI Key

KNFHJRPOWOMBEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation Using Benzyl Carbamate

In the presence of base, benzyl carbamate can react with alkyl halides or activated alkyl intermediates bearing nitrile groups to form the target carbamate:

  • Typical bases: Sodium hydride, sodium cyanide, or other strong bases.
  • Solvents: DMF, Et2O, or toluene.
  • Temperature: Room temperature to 90 °C.
  • Reaction time: Several hours to overnight.

For example, benzyl carbamate reacts with alkyl bromides or activated nitrile intermediates to afford carbamates in good yields.

Carbamate Formation via Benzyl Chloroformate

Alternatively, benzyl chloroformate can be reacted with amines or cyanopentan-2-yl amines to form carbamates:

  • Reaction in aqueous ammonia or amine solutions.
  • Cold conditions to control reactivity.
  • High yields (>90%) reported.

Some patents and literature describe the use of radical initiators (e.g., azo compounds like 4,4'-azobis(4-cyano-pentan-1-ol)) for polymerization or functional group introduction on cyanopentan-2-yl derivatives, which may be adapted for carbamate synthesis.

Summary Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Notes References
Benzyl carbamate synthesis via benzyl chloroformate and ammonia Benzyl chloroformate, NH3 (aq) Cold addition, aqueous 99% Standard carbamate synthesis
Benzyl carbamate synthesis via urea and benzyl alcohol Urea, benzyl alcohol, NiO-Bi2O3 catalyst 110 °C, 10 h 99% Catalytic method
Carbamate formation from benzyl carbamate and alkyl nitrile Benzyl carbamate, alkyl halide with nitrile DMF or toluene, 30–90 °C, 6–16 h 70–85% Nucleophilic substitution
Radical initiator mediated cyanopentan-2-yl functionalization Azo initiators (e.g., 4,4'-azobis(4-cyano-pentan-1-ol)) Radical polymerization conditions N/A For intermediate preparation

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-cyano-1-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl N-(1-cyano-1-methylbutyl)carbamate oxides.

    Reduction: Benzyl N-(1-amino-1-methylbutyl)carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-cyano-1-methylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(1-cyano-1-methylbutyl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

  • Benzyl carbamate backbone : Common in intermediates for drug discovery and peptide synthesis.
  • 2-cyanopentan-2-yl substituent: The cyano group enhances electrophilicity and may confer metabolic stability compared to hydroxyl or amino-substituted analogs.

Similar Compounds and Substituent Variations

Compound Name Substituent Features Similarity Score CAS Number Key Reference
Benzyl (2-hydroxypyridin-3-yl)carbamate Hydroxypyridinyl group N/A 147269-67-8
Benzyl (3-hydroxycyclohexyl)carbamate Hydroxycyclohexyl group 0.75 955406-36-7
(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate Hydrazinyl-oxopropyl group 0.87 57355-13-2
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate Cyclopropylamino and methyl groups N/A 1423037-26-6

Key Observations :

  • Functional groups: Replacement of the cyano group with hydroxyl, hydrazinyl, or amino substituents alters polarity and hydrogen-bonding capacity .
  • Steric effects: Bulky substituents (e.g., cyclopropylamino) may hinder enzymatic degradation, enhancing pharmacokinetic profiles .

Stability and Solvent Effects

  • Solvent compatibility : Polar aprotic solvents (e.g., DMSO) deactivate condensation reactions, while AcOH facilitates cyclic product formation .
  • Hydrolysis susceptibility: Benzyl carbamates hydrolyze in aqueous or acidic media, but the cyano group may reduce this tendency compared to hydroxyl analogs .

Enzyme Inhibition

Sulfonamide-based benzyl carbamates (e.g., compounds 5c, 5j, 5k) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 4.33–8.52 µM), surpassing rivastigmine in selectivity . The cyano group in the target compound could modulate binding affinity to enzyme active sites.

Cytotoxicity and ADME Profiles

  • ADME properties: Lipophilic substituents (e.g., cyanogroup) may enhance blood-brain barrier penetration, though metabolic stability requires further study .

Physical Properties

Property Benzyl (2-cyanopentan-2-yl)carbamate (Predicted) Benzyl (2-hydroxypyridin-3-yl)carbamate
Molecular weight ~262.3 g/mol 270.3 g/mol
Solubility Low in H₂O; moderate in DMSO Not reported
Stability Stable under inert conditions Stable in dry environments

Q & A

Q. Table 1: Synthetic Routes for Benzyl Carbamate Derivatives

Reaction TypeConditionsKey ProductsYield Optimization Tips
Nucleophilic SubstitutionK₂CO₃, THF, 0°CThis compoundUse anhydrous solvents to prevent hydrolysis
OxidationmCPBA, CH₂Cl₂, RTSulfoxide derivativesMonitor reaction with TLC (Rf shift)

Q. Table 2: Key Analytical Parameters

TechniqueParametersApplication
X-ray CrystallographySHELX-2018, Mo-Kα radiationConfirm stereochemistry
HRMSESI+, 70 eVVerify molecular formula

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